Epidermal growth factor
Overview
Description
Epidermal growth factor is a protein that stimulates cell growth, proliferation, and differentiation by binding to its receptor, the this compound receptor. It was first discovered in the submaxillary glands of mice and human urine. This protein is composed of 53 amino acids and has a molecular mass of approximately 6 kDa. This compound plays a crucial role in various physiological processes, including wound healing, tissue repair, and the maintenance of oro-esophageal and gastric tissue integrity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Epidermal growth factor can be synthesized using recombinant DNA technology. The gene encoding this compound is inserted into a suitable expression vector, which is then introduced into a host organism, such as Escherichia coli. The host organism produces the protein, which is subsequently purified using techniques like immunoaffinity chromatography .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale fermentation processes. The recombinant DNA technology is employed to create a stable expression strain of Escherichia coli that continuously secretes this compound. Optimization of fermentation conditions and genetic modifications enhance the yield and stability of the protein .
Chemical Reactions Analysis
Types of Reactions: Epidermal growth factor undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its stability and functionality.
Common Reagents and Conditions:
Oxidation: this compound contains disulfide bonds that can be oxidized to maintain its three-dimensional structure. Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents like dithiothreitol can break the disulfide bonds, leading to denaturation of the protein.
Substitution: Specific amino acid residues in this compound can be substituted to enhance its stability and activity.
Major Products Formed: The primary product of these reactions is the modified this compound with enhanced stability, activity, or both. These modifications are crucial for its application in therapeutic and industrial settings .
Scientific Research Applications
Epidermal growth factor has a wide range of applications in scientific research:
Chemistry: It is used in studies related to protein-protein interactions and signal transduction pathways.
Biology: this compound is essential for understanding cell proliferation, differentiation, and apoptosis.
Medicine: It is used in wound healing therapies, cancer treatment, and regenerative medicine.
Mechanism of Action
Epidermal growth factor exerts its effects by binding to the this compound receptor on the cell surface. This binding triggers the receptor’s intrinsic tyrosine kinase activity, leading to the phosphorylation of specific tyrosine residues. The phosphorylated receptor activates several downstream signaling pathways, including the MAPK/ERK pathway, which promotes cell proliferation and survival. The interaction between this compound and its receptor is crucial for regulating various cellular processes .
Comparison with Similar Compounds
Epidermal growth factor is part of a family of growth factors that includes:
Transforming Growth Factor Alpha (TGF-α): Similar to this compound, TGF-α binds to the this compound receptor and promotes cell proliferation.
Platelet-Derived Growth Factor (PDGF): This growth factor stimulates the growth of mesenchymal cells and is involved in wound healing.
Fibroblast Growth Factor (FGF): FGF plays a role in angiogenesis, wound healing, and embryonic development.
Uniqueness of this compound: this compound is unique due to its specific role in epithelial cell proliferation and its ability to promote wound healing and tissue repair. Its interaction with the this compound receptor is highly specific, making it a valuable tool in therapeutic applications .
Biological Activity
Epidermal Growth Factor (EGF) is a pivotal polypeptide involved in various biological processes, particularly in cell proliferation, differentiation, and tissue repair. This article delves into the biological activities of EGF, highlighting its mechanisms of action, clinical applications, and recent research findings.
EGF is a 53-amino acid protein that exerts its effects primarily through the this compound Receptor (EGFR), a receptor tyrosine kinase located on the cell surface. Upon binding to EGF, EGFR undergoes dimerization, leading to autophosphorylation and activation of multiple downstream signaling pathways, including:
- RAS-RAF-MEK-ERK Pathway : This pathway is crucial for cell cycle progression from the G1 phase to the S phase, promoting mitogenesis.
- PI3K-Akt Pathway : This pathway enhances cell survival by activating anti-apoptotic mediators, thereby providing cytoprotection against cellular stressors such as UV radiation and oxidative stress .
The interaction between EGF and EGFR initiates a cascade of intracellular signals that ultimately lead to various biological responses, including cell proliferation, migration, and differentiation.
Biological Activities
1. Mitogenic Activity
EGF is well-known for its ability to stimulate cell proliferation in various cell types, including epithelial cells and fibroblasts. Studies have shown that EGF enhances DNA synthesis in cultured human fibroblasts within 24 hours of exposure . This mitogenic effect has been demonstrated in both in vitro and in vivo systems.
2. Cytoprotection
EGF provides protective effects against apoptosis through the activation of the PI3K-Akt pathway. This has been particularly noted in keratinocytes exposed to UV radiation, where EGF treatment significantly reduces apoptosis rates .
3. Chemotaxis and Cell Migration
EGF stimulates the migration of epithelial and fibroblast cells, which is essential for wound healing. The mechanism involves phosphorylation events that activate pathways leading to cytoskeletal rearrangements necessary for cellular movement .
Clinical Applications
EGF has been utilized therapeutically in various clinical settings:
- Wound Healing : Topical applications of EGF have been shown to enhance the healing process in peripheral tissue wounds. Clinical reports indicate successful outcomes in 16 studies involving EGF administration for wound healing .
- Gastrointestinal Disorders : EGF has also been administered intravenously or orally for treating gastrointestinal damage, with 11 clinical reports supporting its efficacy .
Case Studies
Several case studies illustrate the effectiveness of EGF in clinical practice:
- Corneal Burns : In early studies by Stanley Cohen, rabbits treated with EGF eye drops showed significant improvement in corneal healing compared to controls .
- Diabetic Wounds : A study demonstrated that diabetic patients receiving EGF-enhanced dressings exhibited improved wound closure rates compared to those with standard care .
Research Findings
Recent research continues to explore the diverse roles of EGF:
- A study published in PNAS highlighted that persistent exposure to EGF is necessary for sustained biological activity, suggesting that timing and dosage are critical factors in therapeutic applications .
- Research on EGF's role in cancer biology indicates that while it does not initiate malignant transformation, it may promote tumor growth under certain conditions due to its mitogenic properties .
Properties
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-4-amino-2-[[(2R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2R)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-sulfanylpropanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-[[(2S)-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C257H381N73O83S7/c1-20-123(15)203(245(404)283-103-192(351)285-157(80-127-42-52-135(339)53-43-127)222(381)313-171(104-331)210(369)281-101-191(350)287-167(92-198(360)361)228(387)290-146(37-27-70-273-255(265)266)213(372)318-177(110-414)238(397)292-148(62-65-185(259)344)217(376)327-205(125(17)337)249(408)294-147(38-28-71-274-256(267)268)212(371)309-168(93-199(362)363)229(388)298-153(76-117(3)4)218(377)289-145(36-26-69-272-254(263)264)211(370)303-162(86-133-96-277-144-35-25-23-33-141(133)144)226(385)304-161(85-132-95-276-143-34-24-22-32-140(132)143)225(384)291-149(63-66-195(354)355)214(373)297-154(77-118(5)6)219(378)296-152(253(412)413)39-29-72-275-257(269)270)326-247(406)202(122(13)14)324-242(401)181(114-418)320-227(386)165(90-188(262)347)307-241(400)180(113-417)322-250(409)206(126(18)338)328-231(390)160(83-130-48-58-138(342)59-49-130)302-234(393)174(107-334)315-230(389)169(94-200(364)365)310-221(380)155(78-119(7)8)299-233(392)173(106-333)314-215(374)150(64-67-196(356)357)295-248(407)204(124(16)21-2)325-232(391)163(87-134-97-271-116-284-134)305-216(375)151(68-75-420-19)293-239(398)179(112-416)321-246(405)201(121(11)12)323-194(353)99-278-189(348)98-279-208(367)164(89-187(261)346)306-220(379)156(79-120(9)10)300-240(399)178(111-415)319-223(382)158(81-128-44-54-136(340)55-45-128)286-190(349)100-280-209(368)166(91-197(358)359)308-224(383)159(82-129-46-56-137(341)57-47-129)301-235(394)175(108-335)316-237(396)176(109-336)317-244(403)184-41-31-74-330(184)252(411)182(115-419)288-193(352)102-282-243(402)183-40-30-73-329(183)251(410)170(84-131-50-60-139(343)61-51-131)311-236(395)172(105-332)312-207(366)142(258)88-186(260)345/h22-25,32-35,42-61,95-97,116-126,142,145-184,201-206,276-277,331-343,414-419H,20-21,26-31,36-41,62-94,98-115,258H2,1-19H3,(H2,259,344)(H2,260,345)(H2,261,346)(H2,262,347)(H,271,284)(H,278,348)(H,279,367)(H,280,368)(H,281,369)(H,282,402)(H,283,404)(H,285,351)(H,286,349)(H,287,350)(H,288,352)(H,289,377)(H,290,387)(H,291,384)(H,292,397)(H,293,398)(H,294,408)(H,295,407)(H,296,378)(H,297,373)(H,298,388)(H,299,392)(H,300,399)(H,301,394)(H,302,393)(H,303,370)(H,304,385)(H,305,375)(H,306,379)(H,307,400)(H,308,383)(H,309,371)(H,310,380)(H,311,395)(H,312,366)(H,313,381)(H,314,374)(H,315,389)(H,316,396)(H,317,403)(H,318,372)(H,319,382)(H,320,386)(H,321,405)(H,322,409)(H,323,353)(H,324,401)(H,325,391)(H,326,406)(H,327,376)(H,328,390)(H,354,355)(H,356,357)(H,358,359)(H,360,361)(H,362,363)(H,364,365)(H,412,413)(H4,263,264,272)(H4,265,266,273)(H4,267,268,274)(H4,269,270,275)/t123-,124-,125+,126+,142-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,201-,202-,203-,204-,205-,206-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBEQCZHXXJYVRD-GACYYNSASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)O)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CO)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CS)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CC7=CN=CN7)NC(=O)C(CCSC)NC(=O)C(CS)NC(=O)C(C(C)C)NC(=O)CNC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C(CC8=CC=C(C=C8)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CC9=CC=C(C=C9)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C1CCCN1C(=O)C(CS)NC(=O)CNC(=O)C1CCCN1C(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)NC(=O)C(CC(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@H](CCSC)NC(=O)[C@H](CS)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CS)NC(=O)[C@H](CC8=CC=C(C=C8)O)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC9=CC=C(C=C9)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CS)NC(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C257H381N73O83S7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
6046 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62229-50-9 | |
Record name | Urogastrone [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062229509 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Epidermal growth factor | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.681 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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